molecular formula C15H17Cl2N B13485516 2-Chloro-2',5,5'-trimethyl-[1,1'-biphenyl]-4-amine hydrochloride

2-Chloro-2',5,5'-trimethyl-[1,1'-biphenyl]-4-amine hydrochloride

Cat. No.: B13485516
M. Wt: 282.2 g/mol
InChI Key: DYINXLKELZEILS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-2’,5,5’-trimethyl-[1,1’-biphenyl]-4-amine hydrochloride is an organic compound with a complex structure that includes a biphenyl core substituted with chlorine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2’,5,5’-trimethyl-[1,1’-biphenyl]-4-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the chlorination of 2’,5,5’-trimethyl-[1,1’-biphenyl]-4-amine, followed by the formation of the hydrochloride salt. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2’,5,5’-trimethyl-[1,1’-biphenyl]-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines.

Scientific Research Applications

2-Chloro-2’,5,5’-trimethyl-[1,1’-biphenyl]-4-amine hydrochloride has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and polymers.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-2’,5,5’-trimethyl-[1,1’-biphenyl]-4-amine hydrochloride involves its interaction with specific molecular targets. The chlorine and amine groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-2’,5,5’-trimethyl-1,3,2-dioxasilinane
  • (3-Chloro-2-hydroxypropyl)trimethylammonium chloride

Uniqueness

Compared to similar compounds, 2-Chloro-2’,5,5’-trimethyl-[1,1’-biphenyl]-4-amine hydrochloride is unique due to its specific substitution pattern on the biphenyl core, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C15H17Cl2N

Molecular Weight

282.2 g/mol

IUPAC Name

5-chloro-4-(2,5-dimethylphenyl)-2-methylaniline;hydrochloride

InChI

InChI=1S/C15H16ClN.ClH/c1-9-4-5-10(2)12(6-9)13-7-11(3)15(17)8-14(13)16;/h4-8H,17H2,1-3H3;1H

InChI Key

DYINXLKELZEILS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=C(C=C(C(=C2)C)N)Cl.Cl

Origin of Product

United States

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